2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this chemical belongs, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through direct functionalization, which is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be catalyzed by various transition metals such as copper, iron, gold, ruthenium, and palladium . A metal-free and aqueous synthesis method under ambient conditions has also been reported, which involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may involve high temperatures, high catalyst loading, and the use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, including halogenation, can be performed on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), oxidizing agents, and bases such as NaOH .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed. For example, halogenation reactions can yield halogenated imidazo[1,2-a]pyridines, while oxidation reactions can introduce various oxygen-containing functional groups .
Scientific Research Applications
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Imidazo[4,5-b]pyridine derivatives: These compounds are also valuable in medicinal chemistry and have been investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-3-9-7(2)13-6-8(11(14)15)4-5-10(13)12-9;/h4-6H,3H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRCVFHBBMJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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